molecular formula C17H11BrN2O3 B14921663 2-{[(2E)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid

2-{[(2E)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid

Cat. No.: B14921663
M. Wt: 371.2 g/mol
InChI Key: YWXJWMKMISXVKQ-XYOKQWHBSA-N
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Description

2-{[(E)-3-(3-BROMOPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID is an organic compound with the molecular formula C17H11BrN2O3 It is characterized by the presence of a bromophenyl group, a cyano group, and a benzoic acid moiety

Preparation Methods

The synthesis of 2-{[(E)-3-(3-BROMOPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzaldehyde, undergoes a reaction with malononitrile in the presence of a base to form 3-(3-bromophenyl)-2-cyanoacrylic acid.

    Coupling Reaction: The intermediate is then coupled with 2-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

2-{[(E)-3-(3-BROMOPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

2-{[(E)-3-(3-BROMOPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(E)-3-(3-BROMOPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar compounds to 2-{[(E)-3-(3-BROMOPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID include:

    3-(3-Bromophenyl)propionic acid: This compound shares the bromophenyl group but differs in the presence of a propionic acid moiety instead of the cyano and benzoic acid groups.

    3-Bromobenzoic acid: This compound contains the bromophenyl group and a benzoic acid moiety but lacks the cyano group.

    2-Cyano-3-(3-bromophenyl)acrylic acid: This compound is similar in structure but lacks the amino and benzoic acid groups.

Properties

Molecular Formula

C17H11BrN2O3

Molecular Weight

371.2 g/mol

IUPAC Name

2-[[(E)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C17H11BrN2O3/c18-13-5-3-4-11(9-13)8-12(10-19)16(21)20-15-7-2-1-6-14(15)17(22)23/h1-9H,(H,20,21)(H,22,23)/b12-8+

InChI Key

YWXJWMKMISXVKQ-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C(=C/C2=CC(=CC=C2)Br)/C#N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC(=CC=C2)Br)C#N

Origin of Product

United States

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